N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide
Description
N-[2-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a pyrazole core substituted with methyl, phenoxy, and ethyl-linked 2,2-dimethylpropanamide groups. The pyrazole ring (a five-membered heterocycle with two nitrogen atoms) is modified at positions 1 and 3 with methyl groups and at position 5 with a phenoxy moiety. The ethyl chain connects the pyrazole to a bulky 2,2-dimethylpropanamide group, which may influence steric and electronic properties.
The compound’s applications are likely in pharmaceutical research, given its structural complexity and the presence of amide functionalities, which are common in drug design.
Safety Profile:
The compound requires stringent handling precautions due to its hazards:
Properties
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-15(11-12-19-17(22)18(2,3)4)16(21(5)20-13)23-14-9-7-6-8-10-14/h6-10H,11-12H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTFDIWQZQTNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)C(C)(C)C)OC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenoxy group and the ethyl chain. The final step involves the formation of the dimethylpropanamide moiety.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization.
Introduction of Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution using phenol and an appropriate leaving group.
Formation of Ethyl Chain: The ethyl chain is added through alkylation reactions.
Formation of Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The pathways involved include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
a) 2-Chloro-N-[2-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide
b) (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₃H₁₁N₃O₄ .
- Molecular Weight : 273.24 g/mol .
- Melting Point : 170°C .
- Key Differences: Features a nitrophenyl substituent and a conjugated enone system.
- Drug-Likeness: Complies with Lipinski’s rule (molecular weight <500, hydrogen bond donors/acceptors within limits), suggesting oral bioavailability .
c) N-(5-Acetylpyrazin-2-yl)-2,2-dimethylpropanamide
- Molecular Formula : C₁₁H₁₅N₃O₂ .
- Molecular Weight : 221.26 g/mol .
- Purity : 95% .
- Key Differences: Shares the 2,2-dimethylpropanamide group but lacks the pyrazole-phenoxy scaffold. The pyrazine ring may confer distinct electronic properties.
Comparative Data Table
Key Research Findings
- Steric Effects : The 2,2-dimethylpropanamide group in the target compound likely enhances metabolic stability compared to smaller acyl groups (e.g., acetamide) due to steric hindrance .
- Safety : The target compound’s irritation hazards (H315, H319, H335) align with trends observed in reactive amides, though chloroacetamide analogs may pose higher toxicity risks .
Biological Activity
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide, also known by its CAS number 477711-50-5, is a compound with notable biological activity. Its molecular formula is , and it has a molecular weight of 315.41 g/mol. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.41 g/mol |
| CAS Number | 477711-50-5 |
| Purity | >90% |
Biological Activity Overview
The compound exhibits various biological activities that can be categorized into the following areas:
1. Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. It scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative damage.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of key proteins involved in cell survival and death.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes associated with inflammation and cancer progression.
- Modulation of Gene Expression: It can alter the expression levels of genes involved in inflammatory responses and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Inflammatory Response:
- Objective: To evaluate the anti-inflammatory effects in a murine model.
- Findings: The compound significantly reduced swelling and inflammatory markers in treated mice compared to controls.
-
Antioxidant Activity Assessment:
- Objective: To assess the radical scavenging activity using DPPH assay.
- Results: Showed a dose-dependent reduction in DPPH radical levels, indicating strong antioxidant potential.
-
Cancer Cell Line Studies:
- Objective: To explore its effects on human cancer cell lines (e.g., breast cancer).
- Results: Induced apoptosis via mitochondrial pathways and decreased cell viability significantly at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
